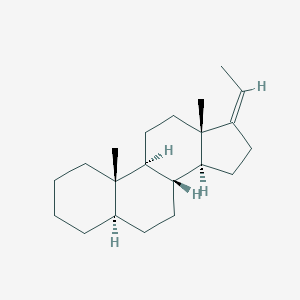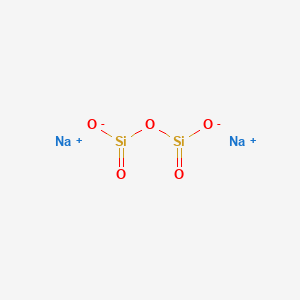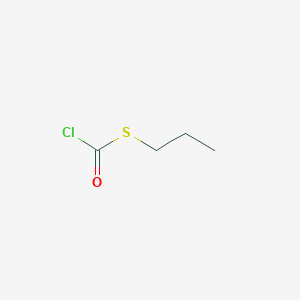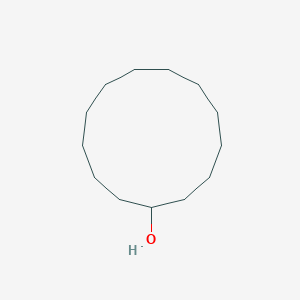
Cyclotridecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotridecanol, also known as CTD, is a cyclic alcohol compound with 13 carbon atoms in its structure. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Cyclotridecanol is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
Cyclotridecanol has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using Cyclotridecanol in lab experiments is its ability to act as a chiral auxiliary, which can be useful in the synthesis of chiral compounds. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Cyclotridecanol, including its potential use as a therapeutic agent for the treatment of various diseases. Further research is also needed to fully understand its mechanism of action and its potential interactions with other compounds. Additionally, the development of new synthesis methods for Cyclotridecanol may lead to its increased use in various scientific research applications.
Synthesis Methods
The synthesis of Cyclotridecanol can be achieved through several methods, including the oxidation of cyclododecanone using potassium permanganate or the reduction of cyclododecanone using sodium borohydride. Another method involves the hydrogenation of cyclododecatriene using a palladium catalyst.
Scientific Research Applications
Cyclotridecanol has been used in various scientific research applications, including its use as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, such as macrocycles and dendrimers.
properties
CAS RN |
10329-91-6 |
|---|---|
Product Name |
Cyclotridecanol |
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
cyclotridecanol |
InChI |
InChI=1S/C13H26O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h13-14H,1-12H2 |
InChI Key |
IWOZRHJPQVIPNH-UHFFFAOYSA-N |
SMILES |
C1CCCCCCC(CCCCC1)O |
Canonical SMILES |
C1CCCCCCC(CCCCC1)O |
synonyms |
Cyclotridecanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



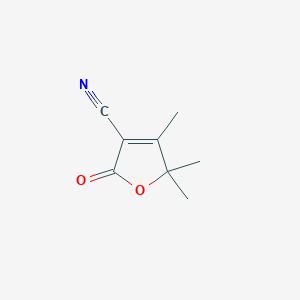
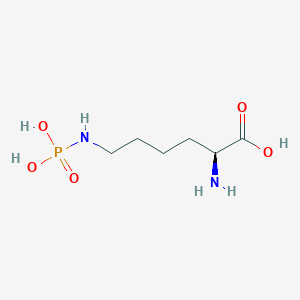


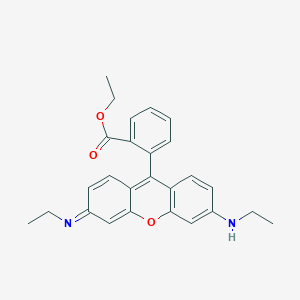
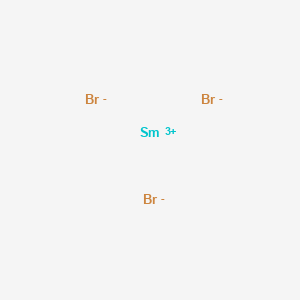
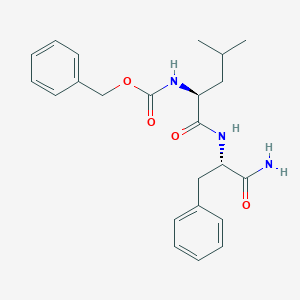
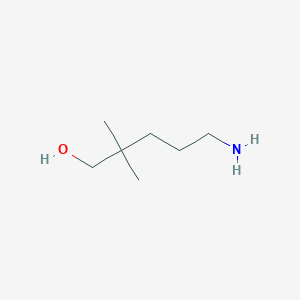

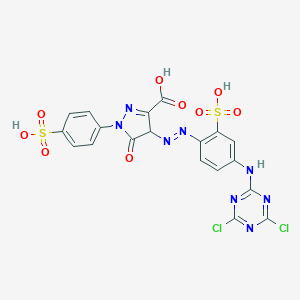
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
